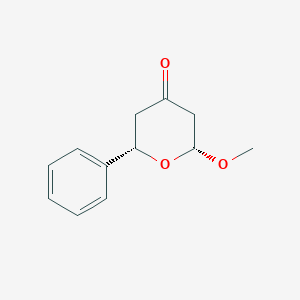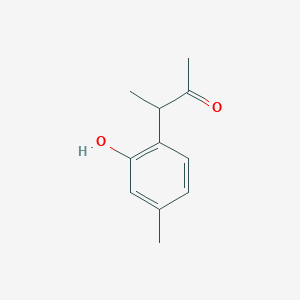
3-(2-Hydroxy-4-methylphenyl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Hydroxy-4-methylphenyl)butan-2-one is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.2277 g/mol . It is known for its pleasant, mild, warm, and creamy sweet aroma, which occurs naturally in various substances such as honey, wine, sherry, apple cider, and wisteria flowers . This compound is also referred to as an odorant due to its distinctive fragrance properties.
Méthodes De Préparation
The synthesis of 3-(2-Hydroxy-4-methylphenyl)butan-2-one can be achieved through various methods. One common synthetic route involves the asymmetric epoxidation of 1-phenyl-3-buten-2-one followed by hydrogenolysis . The epoxidation is typically carried out using a chiral La-BINOL complex as the catalyst and t-butyl hydroperoxide as the oxidant. The resultant optically active epoxyketone is then reduced in the presence of palladium on carbon (Pd/C) and hydrogen (H2) to produce the desired compound .
Analyse Des Réactions Chimiques
3-(2-Hydroxy-4-methylphenyl)butan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can participate in free radical bromination at the benzylic position using N-bromosuccinimide (NBS) as the reagent . This reaction typically results in the formation of brominated products. Additionally, the compound can form oximes and hydrazones through reactions with hydroxylamine and hydrazine, respectively . These reactions are often carried out under acidic conditions to facilitate the formation of the desired products.
Applications De Recherche Scientifique
3-(2-Hydroxy-4-methylphenyl)butan-2-one has a wide range of scientific research applications. In chemistry, it is used as a chiral odorant for studying the sensory properties of stereoisomers . In biology, it serves as a biomarker for thyme honey and is used in the analysis of volatile compounds in various natural products . In the medical field, the compound’s pleasant aroma makes it a valuable ingredient in the formulation of fragrances and flavorings .
Mécanisme D'action
The mechanism of action of 3-(2-Hydroxy-4-methylphenyl)butan-2-one involves its interaction with specific molecular targets and pathways. For example, it can undergo nucleophilic substitution reactions at the benzylic position, which are facilitated by the resonance stabilization of the benzylic carbocation . This stabilization allows for the formation of various substitution products under appropriate reaction conditions. Additionally, the compound’s ability to form oximes and hydrazones through reactions with hydroxylamine and hydrazine highlights its reactivity towards nucleophiles .
Comparaison Avec Des Composés Similaires
Zingerone, for instance, is a pharmacologically active compound found in dry ginger and is known for its antioxidant and anti-inflammatory properties . Both compounds share similar structural features, such as the presence of a hydroxyphenyl group, but differ in their specific functional groups and biological activities. The unique aroma and flavor properties of 3-(2-Hydroxy-4-methylphenyl)butan-2-one set it apart from these similar compounds, making it a valuable ingredient in the fragrance and flavor industries.
Propriétés
Numéro CAS |
83810-64-4 |
|---|---|
Formule moléculaire |
C11H14O2 |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
3-(2-hydroxy-4-methylphenyl)butan-2-one |
InChI |
InChI=1S/C11H14O2/c1-7-4-5-10(11(13)6-7)8(2)9(3)12/h4-6,8,13H,1-3H3 |
Clé InChI |
YWKYLGVKGIAHDU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C(C)C(=O)C)O |
melting_point |
67 - 68 °C |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(7H-Purin-6-yl)sulfanyl]pentanoyl azide](/img/structure/B14426175.png)
![Benzenesulfonamide, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)thio]-N-(3-ethoxypropyl)-](/img/structure/B14426187.png)
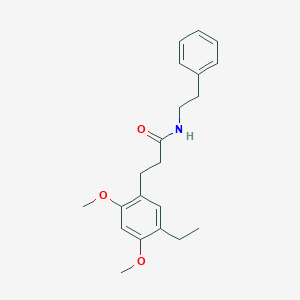
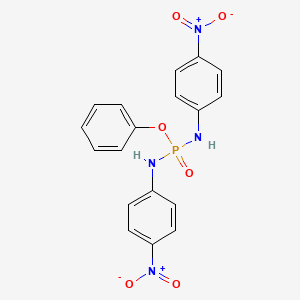
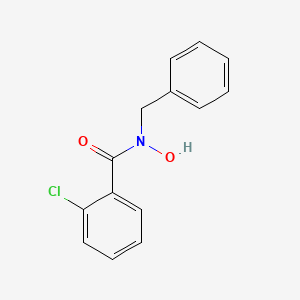


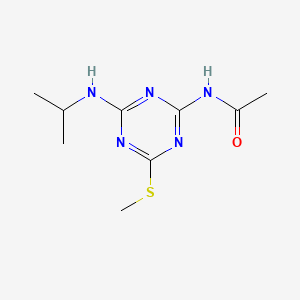
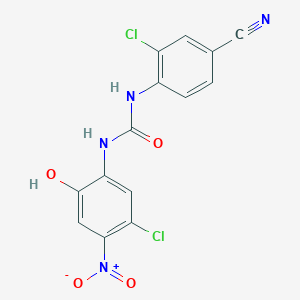
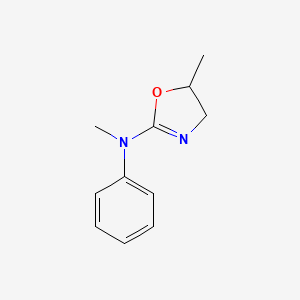
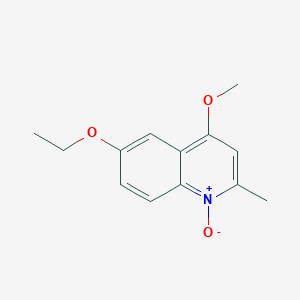
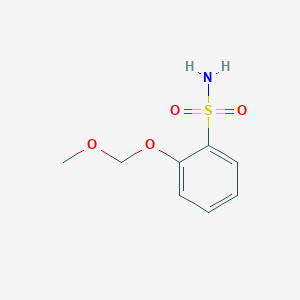
![1,1'-[Oxybis(methyleneselanyl)]bis(3-methylbenzene)](/img/structure/B14426258.png)
